Benzo[d]thiazole-6-carbohydrazide
Description
Benzo[d]thiazole-6-carbohydrazide is a heterocyclic compound featuring a benzothiazole core with a carbohydrazide (-CONHNH₂) substituent at the 6th position (Figure 1). The carbohydrazide group introduces hydrogen-bonding capabilities and structural flexibility, making this compound a versatile scaffold in medicinal chemistry and materials science.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
1,3-benzothiazole-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)5-1-2-6-7(3-5)13-4-10-6/h1-4H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUYMHQKZIDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazole-6-carbohydrazide typically involves the reaction of 2-aminothiophenol with carbonyl compounds under specific conditions. One common method includes the use of ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Benzo[d]thiazole-6-carbohydrazide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzo[d]thiazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key derivatives of benzothiazole and related heterocycles, highlighting structural differences and their implications:
Kinase Inhibition
- Thieno[3,2-d]thiazole-6-carbohydrazide (Compound 3c): Exhibits strong binding to EGFR, VEGFR-2, and BRAFV600E kinases via arene-cation and H-bond interactions, comparable to reference drugs like erlotinib . The thienothiazole core enhances π-π stacking, while the carbohydrazide group contributes to active-site fitting.
- The benzothiazole core may improve metabolic stability compared to thienothiazole derivatives.
Carbonic Anhydrase Inhibition
- Benzo[d]thiazole-6-sulfonamides: These derivatives selectively inhibit tumor-associated isoforms CA IX/XII (IC₅₀ < 10 nM) due to the sulfonamide group’s coordination with the zinc ion in the enzyme active site . In contrast, carbohydrazide derivatives lack this zinc-binding capability, limiting their utility in this context.
Physicochemical and Toxicity Profiles
Solubility and Stability
- This compound: The hydrazide group improves water solubility compared to nonpolar derivatives like benzo[d]thiazole-6-carbonitrile. However, hydrazides are prone to hydrolysis under acidic conditions, which may limit oral bioavailability.
- Thieno[3,2-d]thiazole-6-carbohydrazide: Predicted to have moderate solubility (LogP ~2.5) and low mutagenic/tumorigenic risks via Osiris methodology .
Toxicity
- Hydrazide Derivatives: Generally associated with higher hepatotoxicity risks due to hydrazine liberation. However, substituents like methyl groups (e.g., 2-methyl-benzothiazole-6-carbohydrazide) may mitigate this by steric hindrance .
- Sulfonamide Derivatives: Exhibit favorable toxicity profiles in preclinical models but may cause hypersensitivity reactions in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
